molecular formula C15H15N5O B1377277 2-Amino Nevirapine-d3 CAS No. 1346605-12-6

2-Amino Nevirapine-d3

Cat. No.: B1377277
CAS No.: 1346605-12-6
M. Wt: 284.33 g/mol
InChI Key: YIQLXAMOFWQAIM-FIBGUPNXSA-N
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Description

2-Amino Nevirapine-d3 is a deuterated analog of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The compound has a molecular formula of C15H12D3N5O and a molecular weight of 284.33 . It is primarily used in research settings, particularly in the study of proteomics and drug metabolism.

Scientific Research Applications

2-Amino Nevirapine-d3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the metabolic pathways of nevirapine and its analogs. In biology, it helps in understanding the interactions between nevirapine and various biomolecules. In medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of nevirapine, providing insights into its efficacy and safety . Additionally, it is used in proteomics research to study protein-drug interactions .

Safety and Hazards

Nevirapine is highly flammable and can cause damage to organs . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2-Amino Nevirapine-d3 plays a significant role in biochemical reactions, particularly in the inhibition of HIV-1 reverse transcriptase. This compound interacts with various enzymes, proteins, and other biomolecules. Specifically, it binds to the HIV-1 reverse transcriptase enzyme, inhibiting its activity and preventing the replication of the virus . The interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the enzyme .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by inhibiting the reverse transcription of viral RNA into DNA, thereby blocking the replication of HIV-1 within infected cells . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can lead to changes in the expression of genes involved in the immune response and viral replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the HIV-1 reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, inhibiting its polymerase activity . The compound forms hydrogen bonds and hydrophobic interactions with the enzyme, leading to a conformational change that prevents the enzyme from transcribing viral RNA into DNA . Additionally, this compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or metabolic processes . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and changes in gene expression . The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and skin reactions . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes metabolic oxidation to form phenolic derivatives, which can further react with bionucleophiles to form covalent adducts . These metabolic transformations are mediated by enzymes such as cytochrome P450 . The compound’s metabolism can affect its pharmacokinetic and pharmacodynamic properties, influencing its efficacy and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by factors such as its molecular size, charge, and hydrophobicity . Additionally, this compound can accumulate in specific tissues, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and affect gene expression . Its localization can also influence its stability and degradation within the cell .

Preparation Methods

The synthesis of 2-Amino Nevirapine-d3 involves several steps, starting from the preparation of the nevirapine building blocks. One of the key intermediates is 2-chloro-3-amino-4-picoline, which is synthesized through a high-yield, cost-effective method . The final step involves the introduction of deuterium atoms to obtain the deuterated analog. Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with additional purification steps to ensure the incorporation of deuterium.

Chemical Reactions Analysis

2-Amino Nevirapine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Frémy’s salt for oxidation and ethyl valinate for substitution reactions . The major products formed from these reactions are quinoid derivatives, which are electrophilic and prone to react with bionucleophiles . These reactions are crucial for understanding the compound’s metabolic pathways and potential toxicological effects.

Comparison with Similar Compounds

2-Amino Nevirapine-d3 is unique due to the presence of deuterium atoms, which can alter its metabolic stability and pharmacokinetic properties compared to non-deuterated nevirapine. Similar compounds include other non-nucleoside reverse transcriptase inhibitors such as efavirenz and etravirine . These compounds also inhibit the reverse transcriptase enzyme but differ in their chemical structures and binding affinities. The deuterated analogs, like this compound, are particularly valuable in research for their enhanced stability and reduced metabolic degradation .

Properties

IUPAC Name

5-amino-2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQLXAMOFWQAIM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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